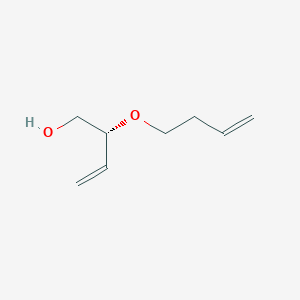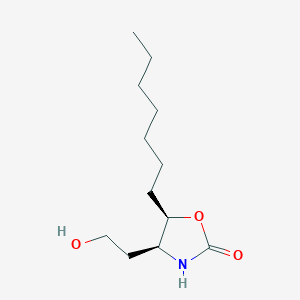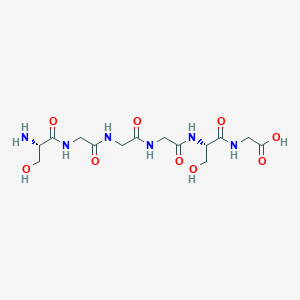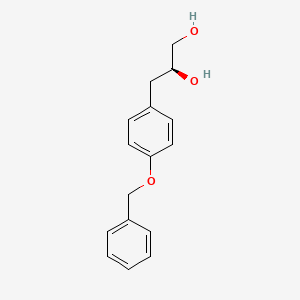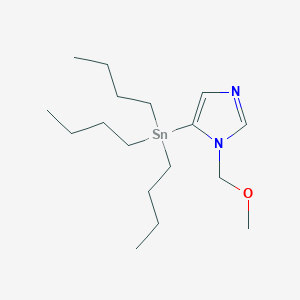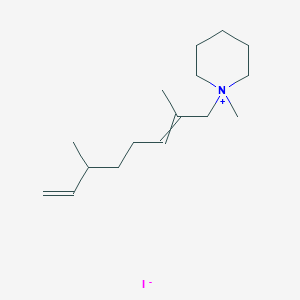![molecular formula C19H23ClSi B14240361 Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]- CAS No. 384793-12-8](/img/structure/B14240361.png)
Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-: is a specialized organosilicon compound with the molecular formula C19H23ClSi . This compound is characterized by the presence of a silane group bonded to a 3-chloropropyl chain and a dimethyl group, along with a phenyl group substituted with a 1-phenylethenyl moiety. It is widely used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]- typically involves the reaction of 3-chloropropylmethyldichlorosilane with 3-(1-phenylethenyl)phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)2SiCl2+ClCH2CH2CH2MgBr+C6H5CH=CHC6H4MgBr→(CH3)2Si(CH2CH2CH2Cl)(C6H5CH=CHC6H4)
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenylethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The phenylethenyl group can also be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH_4).
Major Products:
Substitution: Formation of azides, nitriles, or thioethers.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alkanes.
科学研究应用
Chemistry: Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]- is used as a precursor in the synthesis of various organosilicon compounds. It serves as an intermediate in the production of silicone polymers and resins.
Biology: In biological research, this compound is used to modify surfaces of glass and other materials to create bio-compatible surfaces for cell culture and other applications.
Medicine: The compound is explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules, enhancing their solubility and bioavailability.
Industry: In the industrial sector, it is used in the production of adhesives, sealants, and coatings. Its unique chemical properties make it suitable for creating materials with enhanced durability and resistance to environmental factors.
作用机制
The mechanism of action of Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]- involves its ability to form stable covalent bonds with various substrates. The chloropropyl group can react with nucleophiles, while the phenylethenyl group can participate in π-π interactions and other non-covalent interactions. These properties enable the compound to modify surfaces and enhance the properties of materials it is incorporated into.
相似化合物的比较
- 3-Chloropropyldimethylsilane
- 3-Chloropropylmethyldichlorosilane
- 3-Chloropropyltrimethoxysilane
Comparison:
- 3-Chloropropyldimethylsilane: Lacks the phenylethenyl group, making it less versatile in forming π-π interactions.
- 3-Chloropropylmethyldichlorosilane: Contains two chlorine atoms, making it more reactive but less stable.
- 3-Chloropropyltrimethoxysilane: Contains methoxy groups, making it more suitable for sol-gel processes but less effective in forming stable covalent bonds with certain substrates.
Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]- stands out due to its unique combination of functional groups, providing a balance of reactivity and stability, making it highly valuable in various applications.
属性
CAS 编号 |
384793-12-8 |
|---|---|
分子式 |
C19H23ClSi |
分子量 |
314.9 g/mol |
IUPAC 名称 |
3-chloropropyl-dimethyl-[3-(1-phenylethenyl)phenyl]silane |
InChI |
InChI=1S/C19H23ClSi/c1-16(17-9-5-4-6-10-17)18-11-7-12-19(15-18)21(2,3)14-8-13-20/h4-7,9-12,15H,1,8,13-14H2,2-3H3 |
InChI 键 |
ZTLLKVYXVPVGOH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCCCl)C1=CC=CC(=C1)C(=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)

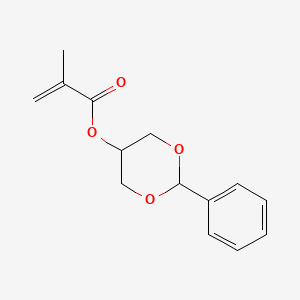
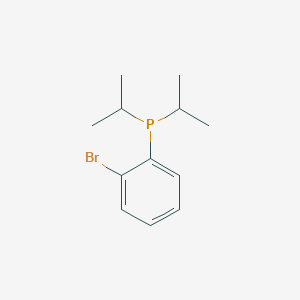
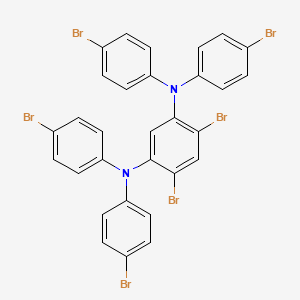
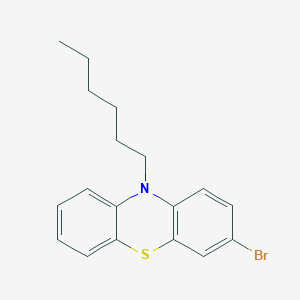
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
